molecular formula C17H27N3O B248079 N-(3,4-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide

N-(3,4-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide

Cat. No. B248079
M. Wt: 289.4 g/mol
InChI Key: RLKGBJVXSMEBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide, commonly known as "DEPP" is a chemical compound with potential therapeutic applications. DEPP has been shown to have an effect on various biological systems, including the central nervous system.

Mechanism of Action

DEPP acts as a dopamine and serotonin reuptake inhibitor, which means it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in dopamine and serotonin levels is thought to be responsible for DEPP's therapeutic effects in various disorders.
Biochemical and Physiological Effects:
DEPP has been shown to have a number of biochemical and physiological effects. In the brain, DEPP increases the levels of dopamine and serotonin, leading to an improvement in mood, motivation, and cognition. DEPP has also been shown to have an effect on the immune system, increasing the activity of natural killer cells and T cells, which play a role in the body's defense against cancer and viral infections.

Advantages and Limitations for Lab Experiments

DEPP has several advantages for lab experiments, including its stability and ease of synthesis. However, DEPP also has limitations, including its potential toxicity and the need for further research to determine its optimal dosage and safety profile.

Future Directions

There are several future directions for research on DEPP. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitters and biological systems. Additionally, further research is needed to determine the optimal dosage and safety profile of DEPP, as well as its potential side effects.

Synthesis Methods

DEPP can be synthesized by reacting 3,4-dimethylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield DEPP.

Scientific Research Applications

DEPP has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, DEPP has been shown to have an effect on the dopamine system, which is involved in the regulation of movement, motivation, and reward. DEPP has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
In psychiatry, DEPP has been studied for its potential use in the treatment of depression and anxiety disorders. DEPP has been shown to have an effect on the serotonin system, which is involved in the regulation of mood, appetite, and sleep. DEPP has also been studied for its potential use in the treatment of schizophrenia, a mental disorder characterized by abnormal thinking, behavior, and perception.
In oncology, DEPP has been studied for its potential use as an anticancer agent. DEPP has been shown to have an effect on the growth and proliferation of cancer cells, particularly in breast and prostate cancer.

properties

Product Name

N-(3,4-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide

InChI

InChI=1S/C17H27N3O/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-16-6-5-14(2)15(3)13-16/h5-6,13H,4,7-12H2,1-3H3,(H,18,21)

InChI Key

RLKGBJVXSMEBMH-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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